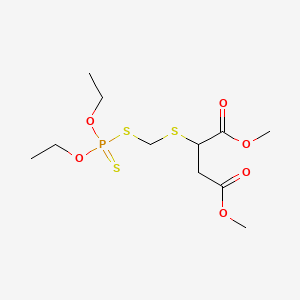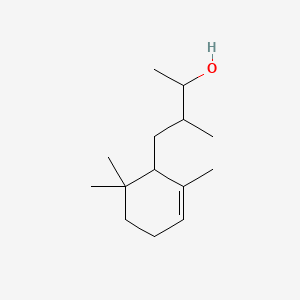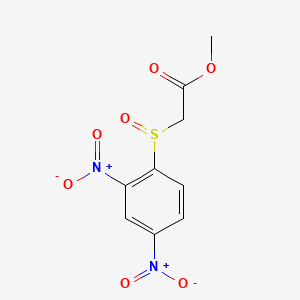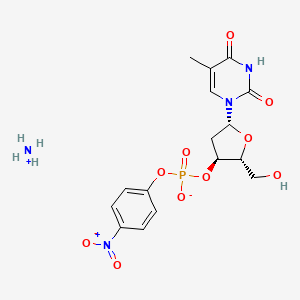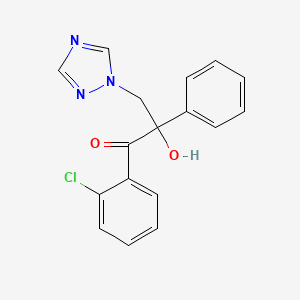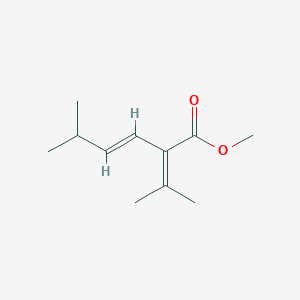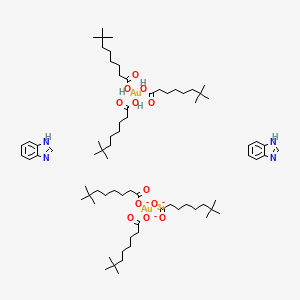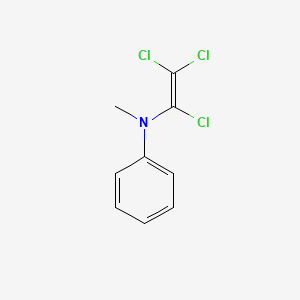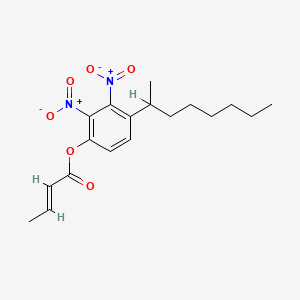
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is a chemical compound known for its application as a fungicide. It is a derivative of 2-butenoic acid and features a dinitrophenyl ester group. This compound is particularly effective in controlling powdery mildew diseases in various crops.
Métodos De Preparación
The synthesis of 2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester typically involves the esterification of 2-butenoic acid with (1-methylheptyl)dinitrophenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and substitution reactions.
Biology: The compound’s fungicidal properties make it valuable in agricultural research, particularly in developing new fungicides.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its effects on fungal infections.
Industry: It is used in the formulation of fungicides for agricultural use, helping to protect crops from fungal diseases.
Mecanismo De Acción
The fungicidal action of 2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is primarily due to its ability to disrupt the cellular processes of fungi. The compound targets the fungal cell membrane, leading to increased permeability and eventual cell death. The dinitrophenyl group plays a crucial role in this mechanism, as it interferes with the electron transport chain within the fungal cells.
Comparación Con Compuestos Similares
2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is unique compared to other similar compounds due to its specific ester and dinitrophenyl groups. Similar compounds include:
2-Butenoic acid, methyl ester: This compound lacks the dinitrophenyl group and has different chemical properties and applications.
2-Butenoic acid, ethyl ester: Similar to the methyl ester, it does not have the dinitrophenyl group and is used in different contexts.
2-Butenoic acid, propyl ester: Another ester derivative without the dinitrophenyl group, used in various chemical reactions.
The presence of the dinitrophenyl group in this compound enhances its fungicidal properties, making it more effective in agricultural applications.
Propiedades
Número CAS |
53040-82-7 |
|---|---|
Fórmula molecular |
C18H24N2O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(2,3-dinitro-4-octan-2-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-12-15(26-16(21)9-5-2)18(20(24)25)17(14)19(22)23/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
Clave InChI |
RRXLLXHZQRXTEJ-WEVVVXLNSA-N |
SMILES isomérico |
CCCCCCC(C)C1=C(C(=C(C=C1)OC(=O)/C=C/C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCCCC(C)C1=C(C(=C(C=C1)OC(=O)C=CC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


